molecular formula C7H5ClF2 B1586074 3,5-Difluorobenzyl chloride CAS No. 220141-71-9

3,5-Difluorobenzyl chloride

Cat. No.: B1586074
CAS No.: 220141-71-9
M. Wt: 162.56 g/mol
InChI Key: VNGSMSFVLAAOGK-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl chloride is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzyl chloride where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its reactivity and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl chloride can be synthesized through the chloromethylation of 3,5-difluorotoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms, which make the benzyl carbon more electrophilic.

    Oxidation: It can be oxidized to form 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid under appropriate conditions.

    Reduction: Reduction reactions can convert it to 3,5-difluorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

    Nucleophilic Substitution: Products include 3,5-difluorobenzyl alcohol, 3,5-difluorobenzyl cyanide, and various amines.

    Oxidation: Major products are 3,5-difluorobenzaldehyde and 3,5-difluorobenzoic acid.

    Reduction: The primary product is 3,5-difluorotoluene.

Scientific Research Applications

3,5-Difluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Benzyl chloride: Lacks the fluorine atoms and is less reactive towards nucleophiles.

    2,4-Difluorobenzyl chloride: Has fluorine atoms at different positions, leading to different reactivity and properties.

    3,5-Dichlorobenzyl chloride: Contains chlorine atoms instead of fluorine, resulting in different chemical behavior.

Uniqueness: 3,5-Difluorobenzyl chloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-(chloromethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSMSFVLAAOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371730
Record name 3,5-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-71-9
Record name 3,5-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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